H-Gly-Phe-4MbetaNA

Description

Overview of Peptide-Naphthylamide Conjugates as Research Probes

Peptide-naphthylamide conjugates are a class of synthetic molecules designed to act as fluorogenic substrates for various peptidases. These probes are typically composed of a short peptide sequence, which provides specificity for a target enzyme, linked to a naphthylamine derivative that functions as a fluorescent reporter. The underlying principle of their application lies in the quenching of the naphthylamide's fluorescence when it is part of the intact peptide conjugate. Upon enzymatic cleavage of the amide bond linking the peptide to the naphthylamine, the free naphthylamine is released, resulting in a significant increase in fluorescence intensity that can be measured to quantify enzyme activity.

The 4-methoxy-β-naphthylamide (4MbetaNA) moiety is particularly advantageous in these probes. The addition of an electron-donating methoxy (B1213986) group to the naphthalimide structure can enhance its spectroscopic properties, leading to a bathochromic shift (a shift to longer wavelengths) in its absorption and emission spectra. This can improve the sensitivity of detection and increase the fluorescence quantum yield, making it an excellent fluorophore for enzymatic assays. nih.gov The favorable photophysical properties of 4-methoxy-2-naphthylamine (B556539) and its derivatives have made them valuable components in the design of sensitive fluorogenic substrates for various enzymes, including dipeptidyl peptidase-IV.

The versatility of peptide-naphthylamide conjugates allows for their use in a wide range of biochemical applications, from in vitro enzyme kinetics to in situ monitoring of enzymatic activity within cells and tissues. Their ability to provide real-time, quantitative data on enzyme function has made them indispensable tools in drug discovery and diagnostics.

Academic Significance of H-Gly-Phe-4MbetaNA as a Specific Enzymatic Substrate

H-Gly-Phe-4MbetaNA is most prominently recognized as a specific substrate for the lysosomal cysteine protease, Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI). abcam.com Cathepsin C is a crucial enzyme involved in the activation of several serine proteases in immune cells and plays a role in various physiological and pathological processes. oaepublish.com

The academic significance of H-Gly-Phe-4MbetaNA stems from its unique mechanism of action within lysosomes. As a small, uncharged molecule, it can readily permeate the lysosomal membrane. Once inside the acidic environment of the lysosome, it is hydrolyzed by Cathepsin C. The cleavage of the amide bond releases Gly-Phe dipeptides and 4-methoxy-2-naphthylamine. While the free fluorophore provides a means to measure enzyme activity, it is the accumulation of the dipeptide hydrolysis products that leads to a critical experimental outcome. These charged amino acid products are unable to diffuse back across the lysosomal membrane, leading to an increase in osmotic pressure within the organelle. This osmotic imbalance ultimately causes swelling and rupture of the lysosomal membrane, a phenomenon known as lysosomal membrane permeabilization (LMP). abcam.comnih.gov

This property of inducing LMP has made H-Gly-Phe-4MbetaNA an invaluable tool for studying lysosomal stability and its role in cell death pathways such as apoptosis. nih.gov Researchers have utilized this compound to selectively disrupt lysosomes and investigate the downstream consequences, including the release of other lysosomal hydrolases into the cytosol and the subsequent activation of cell death cascades. biorxiv.org

Below is a table summarizing the key characteristics of H-Gly-Phe-4MbetaNA as an enzymatic substrate:

| Property | Description |

| Enzyme Specificity | Primarily a substrate for Cathepsin C (Dipeptidyl Peptidase I). |

| Mechanism of Action | Undergoes enzymatic hydrolysis within lysosomes. |

| Primary Application | Induction of lysosomal membrane permeabilization (LMP) for studying lysosomal function and cell death. |

| Detection Method | The release of the fluorescent 4-methoxy-2-naphthylamine allows for fluorometric quantification of enzyme activity. |

Evolution of Gly-Phe Peptide Analog Research in Enzymology and Biochemistry

The development of synthetic peptide substrates has been a cornerstone of enzymology, allowing for the detailed characterization of protease specificity and kinetics. The Gly-Phe dipeptide sequence has been a subject of interest in this field due to its recognition by several peptidases.

Early research into dipeptidyl peptidases, such as DPP-IV, identified Gly-Pro sequences as key substrates. nih.gov This led to the development of a variety of dipeptide-based probes, including those with naphthylamide and p-nitroanilide reporters, to assay the activity of these enzymes. oaepublish.com The exploration of different dipeptide sequences revealed that Gly-Phe is a preferred substrate for Cathepsin C. oaepublish.com

The evolution of Gly-Phe peptide analog research has been driven by the need to understand the structure-activity relationships that govern enzyme-substrate interactions. By systematically modifying the Gly-Phe backbone and introducing different chemical moieties, researchers have been able to probe the steric and electronic requirements of the enzyme's active site. For instance, the development of inhibitors for Cathepsin C, such as Gly-Phe-CHN2, has provided valuable insights into the enzyme's catalytic mechanism and has been instrumental in structural studies. nih.gov

Furthermore, the design of Gly-Phe dipeptidomimetics with modified amide bonds has been explored to investigate their interaction with peptide transporters like PEPT1 and PEPT2. nih.gov These studies have provided crucial information on the conformational and stereochemical requirements for substrate recognition by these transporters.

The progression of research in this area is summarized in the table below:

| Research Phase | Key Developments |

| Early Substrate Discovery | Identification of dipeptide sequences (e.g., Gly-Pro) as substrates for dipeptidyl peptidases. |

| Substrate Specificity Profiling | Recognition of Gly-Phe as a specific substrate for Cathepsin C. |

| Development of Research Tools | Synthesis of fluorogenic and chromogenic Gly-Phe-based substrates (e.g., H-Gly-Phe-4MbetaNA) for enzyme assays and cellular studies. |

| Inhibitor Design | Creation of Gly-Phe analog inhibitors (e.g., Gly-Phe-CHN2) to study enzyme mechanisms and for potential therapeutic applications. |

| Transporter Studies | Use of Gly-Phe mimetics to investigate the structural requirements of peptide transporters. |

This continuous evolution of Gly-Phe peptide analog research highlights the importance of this simple dipeptide scaffold in advancing our understanding of fundamental biochemical processes.

Structure

3D Structure

Properties

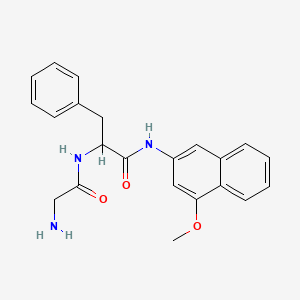

IUPAC Name |

2-[(2-aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-28-20-13-17(12-16-9-5-6-10-18(16)20)24-22(27)19(25-21(26)14-23)11-15-7-3-2-4-8-15/h2-10,12-13,19H,11,14,23H2,1H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVRHCRRRKUAQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Approaches in H Gly Phe 4mbetana Synthesis and Analog Design

Strategies for the Chemical Synthesis of the Glycyl-Phenylalanine Dipeptide Moiety

The formation of the Gly-Phe dipeptide can be achieved through either solid-phase peptide synthesis (SPPS) or solution-phase synthetic routes. Both methods offer distinct advantages and require specific considerations for protecting groups and coupling reagents.

Solid-Phase Peptide Synthesis (SPPS) Techniques for H-Gly-Phe

SPPS is a widely adopted method for peptide synthesis due to its efficiency and ease of purification. The process involves sequentially attaching protected amino acids to a solid support (resin). For the synthesis of H-Gly-Phe, the Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed.

The general SPPS cycle involves:

The Boc (tert-butyloxycarbonyl) strategy, which uses TFA for N-terminal deprotection and anhydrous hydrogen fluoride (B91410) (HF) for final cleavage, is another established method, though less common for routine SPPS compared to Fmoc peptide.comwikipedia.org.

Solution-Phase Synthetic Routes for H-Gly-Phe

Solution-phase peptide synthesis (LPPS) involves carrying out all reactions in solution. This method can be advantageous for large-scale synthesis and for producing specific peptide fragments. The synthesis of H-Gly-Phe in solution requires careful selection of protecting groups and coupling reagents to manage solubility and prevent side reactions.

Common strategies involve:

For H-Gly-Phe, one approach could involve coupling Z-Gly-OH with H-Phe-OMe (where OMe is a methyl ester protecting the C-terminus of Phenylalanine). After coupling, the Z group would be removed (e.g., by hydrogenolysis), and the ester would be hydrolyzed to yield the free dipeptide H-Gly-Phe-OH. Alternatively, Z-Gly-OH could be coupled with H-Phe-NH2 to directly form the amide, but the target is H-Gly-Phe-4MbetaNA, implying the dipeptide itself has a free C-terminus for subsequent conjugation.

Chemical Conjugation of 4-Methyl-beta-Naphthylamide (4MbetaNA)

The conjugation of the H-Gly-Phe dipeptide to the 4-methyl-beta-naphthylamide moiety involves forming an amide bond between the C-terminal carboxyl group of Phenylalanine and the amine group of 4-methyl-beta-naphthylamine.

Amide Bond Formation Chemistries for C-Terminal Derivatization

The formation of an amide bond between a carboxylic acid and an amine is a fundamental reaction in organic synthesis, and several methods are applicable here. The direct coupling of a carboxylic acid and an amine is often inefficient without activation due to acid-base proton exchange fishersci.co.ukrsc.orgorganic-chemistry.org. Therefore, activation of the carboxylic acid is essential.

Common strategies include:

The choice of method depends on the specific functional groups present in both the peptide and the naphthylamine, as well as the desired reaction conditions and scale. The reaction typically proceeds in polar aprotic solvents like DMF or DCM, often in the presence of a base to facilitate the reaction and neutralize any acid by-products fishersci.co.ukpeptide.com.

Chromatographic Techniques for Conjugate Purification

Following the conjugation reaction, the crude product will contain the desired H-Gly-Phe-4MbetaNA, unreacted starting materials, and various by-products. Purification is crucial to isolate the target compound with high purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for purifying synthetic peptides and their conjugates lcms.cznih.govhplc.euharvardapparatus.comgoogle.comresearchgate.net.

Key aspects of RP-HPLC purification include:

Other chromatographic techniques like size exclusion chromatography (SEC) or ion-exchange chromatography (IEC) might be used as complementary purification steps, depending on the nature of the impurities.

Advanced Chemical Modifications and Design of H-Gly-Phe-4MbetaNA Analogs

Designing analogs of H-Gly-Phe-4MbetaNA involves strategically modifying the parent structure to alter its physicochemical properties, stability, or biological activity. These modifications can target various aspects of the molecule.

Key strategies for analog design include:

The design process typically involves iterative cycles of synthesis, characterization, and biological evaluation to identify analogs with desired properties.

Investigations into H Gly Phe 4mbetana As an Enzymatic Substrate

Substrate Specificity Profiling against Proteolytic Enzymes

The utility of H-Gly-Phe-4MbetaNA lies in its potential to serve as a substrate for a range of proteases. Its dipeptide structure, Gly-Phe, suggests potential recognition by enzymes that process N-terminal dipeptides or cleave after phenylalanine residues. The "4MbetaNA" moiety likely refers to a 4-methoxy-β-naphthylamide leaving group, a common chromogenic reporter group used in enzyme assays.

Characterization of Cathepsin C Activity and Substrate Utilizationoaepublish.com

Cathepsin C, also known as dipeptidyl aminopeptidase (B13392206) I (DPPI), is a lysosomal cysteine protease renowned for its role in activating other proteases in immune cells. It functions by sequentially removing dipeptides from the N-terminus of substrates oaepublish.com. Synthetic dipeptide derivatives are commonly employed to assay Cathepsin C activity. Historically, Gly-Phe-p-nitroanilide (Gly-Phe-pNA) and Gly-Phe-β-naphthylamide (Gly-Phe-βNA) were among the first reported substrates. More frequently utilized are fluorogenic substrates like Gly-Phe-AMC (7-amido-4-methylcoumarin analog) oaepublish.com.

While direct kinetic data for H-Gly-Phe-4MbetaNA with Cathepsin C was not explicitly found in the provided search results, its structural similarity to established substrates like Gly-Phe-βNA suggests it would likely be recognized and cleaved by Cathepsin C. Gly-Phe-β-naphthylamide has been used to study intralysosomal hydrolysis and the function of Cathepsin C abcam.commedchemexpress.com. The activity assay for recombinant Cathepsin C often employs Gly-Phe-β-naphthylamide as a standard substrate nih.gov.

Table 1: Common Gly-Phe Dipeptide Substrates for Cathepsin C

| Substrate Name | Leaving Group | Primary Use for Cathepsin C | Citation(s) |

| Gly-Phe-β-naphthylamide | β-naphthylamide | Substrate for activity assay, intralysosomal hydrolysis | oaepublish.com, abcam.com, nih.gov, medchemexpress.com |

| Gly-Phe-AMC | 7-amido-4-methylcoumarin | Fluorogenic substrate for activity assay | oaepublish.com, glpbio.com, bachem.com |

| H-Gly-Phe-4MbetaNA | 4-methoxy-β-naphthylamide | Assumed substrate for activity assay (structurally similar) | (Inferred) |

Analysis of Chymotrypsin (B1334515) Hydrolysis Kineticsglpbio.com

Chymotrypsin is a serine protease that preferentially cleaves peptide bonds C-terminal to aromatic amino acids such as phenylalanine, tryptophan, and tyrosine, owing to a hydrophobic pocket in its active site libretexts.org. Studies on chymotrypsin's substrate specificity have utilized various peptide derivatives. For instance, N-acetylated peptide methyl esters of the general formula N-acetyl-(glycyl)n-L-phenylalanine methyl ester (n=0-3) have been synthesized to investigate the effect of aminoacyl chain length on hydrolysis efficiency by chymotrypsin A alpha nih.gov. Kinetic parameters such as kcat and Km were determined for these substrates nih.govnih.govresearchgate.net.

A related substrate, Suc-Gly-Gly-Phe-pNA, is described as a colorimetric substrate for Chymotrypsin, with a reported Km value of 1.6 mM medchemexpress.com. While H-Gly-Phe-4MbetaNA is not directly cited as a chymotrypsin substrate in the provided results, its phenylalanine residue suggests potential interaction.

Table 2: Example Chymotrypsin Substrates and Kinetic Data

| Substrate Name | Km (mM) | Enzyme | Citation(s) |

| Suc-Gly-Gly-Phe-pNA | 1.6 | Chymotrypsin | medchemexpress.com |

| N-acetyl-Phe-Phe-OMe (n=0) | Chymotrypsin | nih.gov | |

| N-acetyl-Gly-Phe-OMe (n=1) | Chymotrypsin | nih.gov | |

| N-acetyl-Gly-Gly-Phe-OMe (n=2) | * | Chymotrypsin | nih.gov |

| H-Gly-Phe-4MbetaNA | N/A | Chymotrypsin | (Not found) |

| Note: Specific Km values for N-acetyl-(Gly)n-L-phenylalanine methyl esters were reported, but not directly for H-Gly-Phe-4MbetaNA. |

Evaluation with Dipeptidyl Peptidase IV (DPP IV)chemimpex.com

Dipeptidyl peptidase IV (DPP IV), also known as CD26, is a serine protease that cleaves dipeptides from the N-terminus of polypeptides, particularly those with proline or alanine (B10760859) at the penultimate position oatext.commdpi.com. It plays a significant role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1 and GIP oatext.commdpi.com. Common substrates for DPP IV include Gly-Pro derivatives, such as Gly-Pro-4-methylcoumarinamide (a fluorogenic substrate) and Gly-Pro-p-nitroanilide (a chromogenic substrate) oatext.comconicet.gov.ar.

The substrate Gly-Pro-4mβNA has been evaluated with DPP IV, yielding a Km value of 0.5 mM researchgate.net. While H-Gly-Phe-4MbetaNA is not explicitly mentioned as a DPP IV substrate, the presence of a dipeptide structure could, in principle, allow for some interaction, although DPP IV's preference for Pro or Ala at the P1' position is a key determinant of substrate recognition mdpi.com.

Table 3: Example DPP IV Substrates and Kinetic Data

| Substrate Name | Km (mM) | Enzyme | Citation(s) |

| Gly-Pro-4mβNA | 0.5 | DPP IV | researchgate.net |

| Gly-Pro-4-methylcoumarinamide | DPP IV | oatext.com | |

| Gly-Pro-p-nitroanilide | DPP IV | researchgate.net, conicet.gov.ar | |

| H-Gly-Phe-4MbetaNA | N/A | DPP IV | (Not found) |

| Note: Specific Km value is available for Gly-Pro-4mβNA. |

Exploration of Aminopeptidase Substrate Propertiesbachem.com

Aminopeptidases (APs) are enzymes that catalyze the cleavage of amino acids from the N-terminus of peptides and proteins medchemexpress.com. Various substrates are used to study their activity, often featuring a leaving group that allows for detection. For example, H-Glu(4MβNA)-OH and H-Ala-4MβNA hydrochloride are recognized as substrates for aminopeptidases and aminopeptidase M, respectively, utilizing the 4-methoxy-β-naphthylamide (4MbetaNA) leaving group medchemexpress.com. L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a fluorogenic substrate for leucine (B10760876) aminopeptidase medchemexpress.com.

The dipeptide structure of H-Gly-Phe-4MbetaNA, with its N-terminal glycine (B1666218), suggests it could potentially be a substrate for certain aminopeptidases, particularly those that can process dipeptides or have broader substrate specificities. However, specific studies detailing H-Gly-Phe-4MbetaNA's interaction with aminopeptidases were not found in the provided search results.

Table 4: Examples of Aminopeptidase Substrates with 4MbetaNA Leaving Group

| Substrate Name | Enzyme Type | Leaving Group | Citation(s) |

| H-Glu(4MβNA)-OH | Aminopeptidases (APs) | 4-methoxy-β-naphthylamide | medchemexpress.com |

| H-Ala-4MβNA hydrochloride | Aminopeptidase M | 4-methoxy-β-naphthylamide | medchemexpress.com |

| H-Gly-Phe-4MbetaNA | Aminopeptidase (Assumed) | 4-methoxy-β-naphthylamide | (Inferred) |

Interactions with Other Relevant Proteasesmedchemexpress.comscbt.com

Beyond the enzymes specifically detailed above, H-Gly-Phe-4MbetaNA's dipeptide structure and the presence of a phenylalanine residue could theoretically make it a substrate for other proteases with overlapping specificities. However, the provided search results did not yield specific information regarding H-Gly-Phe-4MbetaNA's interactions with proteases other than the implied potential for Cathepsin C, DPP IV, and certain aminopeptidases based on structural analogy. Comprehensive profiling against a wider panel of proteases would be necessary to fully elucidate its substrate spectrum.

Detailed Enzymatic Kinetic Analyses

Enzymatic kinetic analyses are fundamental to understanding how enzymes interact with their substrates. Key parameters like the Michaelis-Menten constant () and turnover rate () provide crucial information about substrate affinity and catalytic efficiency.

Determination of Michaelis-Menten Constants ()

The Michaelis-Menten constant () represents the substrate concentration at which the reaction rate is half of the maximum velocity (). It is an indicator of the enzyme's affinity for its substrate; a lower value suggests higher affinity.

While specific values for H-Gly-Phe-4MbetaNA are not extensively detailed in the provided literature, studies on related substrates offer context. For instance, the substrate Z-Phe-Arg-4mbetaNA, which shares the 4mbetaNA fluorophore, has been characterized as a substrate for a Cathepsin L-like proteinase, exhibiting a value of 0.06 mM researchgate.netresearchgate.net. Similarly, for the enzyme Dipeptidyl peptidase IV (DPP IV), the substrate Gly-Pro-4mβNA showed a of 0.5 mM researchgate.net. These values highlight the typical range of substrate affinities observed for peptide-cleaving enzymes.

Table 1: Kinetic Parameters of Related Peptide Substrates

| Substrate | Enzyme | (mM) | (s⁻¹) | (M⁻¹s⁻¹) | Citation(s) |

| Z-Phe-Arg-4mbetaNA | Cathepsin L-like proteinase | 0.06 | Not available | Not available | researchgate.netresearchgate.net |

| H-Gly-Phe-AMC | Cathepsin C (Dipeptidyl peptidase I) | Not available | Not available | Not available | biosynth.combachem.comglpbio.commedchemexpress.com |

| Gly-Phe-β-naphthylamide | Cathepsin C (Dipeptidyl peptidase I) | Not available | Not available | Not available | abcam.comcaymanchem.com |

| Gly-Pro-4mβNA | Dipeptidyl peptidase IV (DPP IV) | 0.5 | Not available | Not available | researchgate.net |

Measurement of Turnover Rates () and Catalytic Efficiencies ()

The turnover rate () quantifies the number of substrate molecules an enzyme can convert into product per unit time when saturated with substrate. Catalytic efficiency, often expressed as the ratio , is a more comprehensive measure that reflects both the enzyme's affinity for the substrate and its catalytic speed. This parameter is particularly useful for comparing the efficiency of an enzyme towards different substrates or comparing different enzymes acting on the same substrate.

Specific and values for H-Gly-Phe-4MbetaNA are not detailed in the available search results. Such data is typically determined through detailed kinetic assays across a range of substrate concentrations to accurately measure and subsequently derive .

Investigation of Enzyme Activation and Inhibition Mechanisms

Peptide substrates like H-Gly-Phe-4MbetaNA are designed to be cleaved by specific enzymes, and their activity can be modulated by various factors, including specific activators and inhibitors. While direct studies on H-Gly-Phe-4MbetaNA's activation or inhibition mechanisms are not explicitly cited, related compounds offer insights. For instance, H-Gly-Phe-AMC has been noted to possess inhibitory properties against proteolytic enzymes, including peptidases biosynth.com. Similarly, Gly-Phe-β-naphthylamide has been shown to inhibit the cathepsin-dependent activation of caspase-8 abcam.com. The substrate Z-Phe-Arg-4mbetaNA was found to be competitively inhibited by leupeptin, with a value of 44 x 10⁻⁹ M researchgate.net. Understanding these interactions is crucial for developing specific enzyme modulators for research or therapeutic purposes.

Environmental and Cofactor Influences on Enzyme Activity

The activity of enzymes, including those that cleave peptide substrates like H-Gly-Phe-4MbetaNA, is significantly influenced by their surrounding environment, such as pH and temperature, as well as the presence of cofactors.

pH-Activity Profiles of Enzyme-H-Gly-Phe-4MbetaNA Interactions

The optimal pH for enzyme activity is critical, as it reflects the ionization states of amino acid residues within the enzyme's active site that are essential for catalysis. For the Cathepsin L-like proteinase that hydrolyzes Z-Phe-Arg-4mbetaNA, pH optima were reported at 5.9 for this substrate, and 4.5 for azocasein (B1165720) researchgate.netresearchgate.net. For Dipeptidyl peptidase IV (DPP IV) acting on Gly-Pro-4mβNA, the pH optimum was found to be 8.0 researchgate.net. While specific pH-activity profiles for H-Gly-Phe-4MbetaNA are not detailed, its activity would be expected to vary with the specific enzyme it targets, reflecting the characteristic pH optima of those enzymes, which often include lysosomal enzymes operating in acidic conditions or other proteases with different pH preferences.

Table 2: Environmental Influences on Enzyme Activity with Peptide Substrates

| Substrate | Enzyme | Optimal pH | Optimal Temperature (°C) | Citation(s) |

| Z-Phe-Arg-4mbetaNA | Cathepsin L-like proteinase | 5.9 | 50-55 | researchgate.netresearchgate.net |

| H-Gly-Phe-BNA | Cathepsin C (Dipeptidyl peptidase I) | Not available | Not available | abcam.comcaymanchem.com |

| Gly-Pro-4mβNA | Dipeptidyl peptidase IV (DPP IV) | 8.0 | ~50 | researchgate.net |

Thermal Stability and Temperature Optima of Enzymatic Reactions

Enzymes also exhibit specific temperature optima at which their catalytic activity is maximized. Beyond this optimum, activity typically declines due to denaturation. The thermal stability of an enzyme dictates the temperature range over which it can function effectively. For the Cathepsin L-like proteinase that cleaves Z-Phe-Arg-4mbetaNA, the optimum temperature was approximately 50-55°C researchgate.netresearchgate.net. Similarly, Dipeptidyl peptidase IV showed an optimal temperature of around 50°C when acting on Gly-Pro-4mβNA researchgate.net. These findings suggest that enzymes interacting with peptide substrates like H-Gly-Phe-4MbetaNA often function optimally within a moderate temperature range, with stability being a key factor for sustained activity.

Impact of Exogenous Agents (e.g., metal ions, reducing agents) on Protease Functionality

The catalytic activity of proteases that utilize H-Gly-Phe-4MbetaNA as a substrate can be significantly modulated by the presence of various exogenous agents, including metal ions and reducing agents. These compounds can influence protease functionality through several mechanisms, such as altering enzyme conformation, affecting active site accessibility, or directly participating in catalytic steps. Understanding these interactions is crucial for elucidating protease mechanisms and for potential applications in biochemical assays and therapeutic development.

Effect of Metal Ions

Metal ions play a critical role in the activity of many proteases, often acting as essential cofactors or influencing enzyme stability and substrate binding. Research involving substrates similar to H-Gly-Phe-4MbetaNA provides insights into these effects. For instance, studies using the related substrate 4-methylumbelliferyl-β-naphthylamide (4mbetaNA) have indicated that certain metal ions are necessary for regaining protease activity that has been diminished by chelating agents like EDTA researchgate.net. This suggests that specific divalent cations may be integral to the catalytic machinery or structural integrity of some proteases that hydrolyze such substrates.

Further investigations utilizing Z-Phe-Arg-4mbetaNA, a chromogenic substrate structurally related to H-Gly-Phe-4MbetaNA, have detailed specific ion effects on a Lactobacillus brevis protease. This particular protease exhibited differential responses to various metal ions. Notably, copper (Cu²⁺) and iron (Fe²⁺) ions were found to enhance the enzyme's activity, suggesting a potential role in promoting catalysis or substrate interaction researchgate.net. Conversely, a range of other metal ions, including mercury (Hg²⁺), calcium (Ca²⁺), lithium (Li²⁺), potassium (K⁺), cadmium (Cd²⁺), nickel (Ni²⁺), barium (Ba²⁺), manganese (Mn²⁺), cobalt (Co²⁺), and tin (Sn²⁺), were observed to inhibit the protease's activity, highlighting the sensitivity of protease function to the ionic environment researchgate.net.

Table 1: Impact of Metal Ions on Protease Activity with Related Substrates

| Protease System / Substrate Used | Metal Ion | Concentration | Observed Effect | Citation |

| DPP III homologue / 4mbetaNA | N/A | N/A | Regained activity after EDTA-induced inhibition (when metal ions were added) | researchgate.net |

| Lactobacillus brevis protease / Z-Phe-Arg-4mbetaNA | Cu²⁺ | Not specified | Activation | researchgate.net |

| Lactobacillus brevis protease / Z-Phe-Arg-4mbetaNA | Fe²⁺ | Not specified | Activation | researchgate.net |

| Lactobacillus brevis protease / Z-Phe-Arg-4mbetaNA | Hg²⁺ | Not specified | Inhibition | researchgate.net |

| Lactobacillus brevis protease / Z-Phe-Arg-4mbetaNA | Ca²⁺ | Not specified | Inhibition | researchgate.net |

| Lactobacillus brevis protease / Z-Phe-Arg-4mbetaNA | Li²⁺ | Not specified | Inhibition | researchgate.net |

| Lactobacillus brevis protease / Z-Phe-Arg-4mbetaNA | K⁺ | Not specified | Inhibition | researchgate.net |

| Lactobacillus brevis protease / Z-Phe-Arg-4mbetaNA | Cd²⁺ | Not specified | Inhibition | researchgate.net |

| Lactobacillus brevis protease / Z-Phe-Arg-4mbetaNA | Ni²⁺ | Not specified | Inhibition | researchgate.net |

| Lactobacillus brevis protease / Z-Phe-Arg-4mbetaNA | Ba²⁺ | Not specified | Inhibition | researchgate.net |

| Lactobacillus brevis protease / Z-Phe-Arg-4mbetaNA | Mn²⁺ | Not specified | Inhibition | researchgate.net |

| Lactobacillus brevis protease / Z-Phe-Arg-4mbetaNA | Co²⁺ | Not specified | Inhibition | researchgate.net |

| Lactobacillus brevis protease / Z-Phe-Arg-4mbetaNA | Sn²⁺ | Not specified | Inhibition | researchgate.net |

Effect of Reducing Agents

Reducing agents are known to influence the activity of proteases, particularly those containing cysteine residues in their active sites or those involved in disulfide bond reduction. Studies on the Lactobacillus brevis protease that hydrolyzes Z-Phe-Arg-4mbetaNA demonstrated a significant activation effect by several reducing agents. Maximal activation was achieved with glutathione, followed by cysteine, dithioerythritol (B556865) (DTT), thioglycolic acid, dithiothreitol (B142953) (also DTT), and β-mercaptoethanol researchgate.net. This suggests that the protease may benefit from a reducing environment, possibly to maintain the integrity of critical cysteine residues in its active site or to facilitate its catalytic mechanism.

In contrast, research on proteases from Microsporum gypseum using substrates that lack disulfide bonds, such as casein, indicated that reducing agents like sodium sulfite, cysteine, glutathione, mercaptoethanol, and dithioerythritol (0.1-10 mmol L⁻¹) tended to inhibit proteolysis nih.gov. However, these agents could stimulate activity when the substrate itself contained disulfide bonds, by cleaving these bonds and making the substrate more accessible to enzymatic degradation. While H-Gly-Phe-4MbetaNA does not inherently possess disulfide bonds, the observed effects of reducing agents on proteases can be influenced by the specific enzyme's structure and its interaction with the reducing environment.

Table 2: Impact of Reducing Agents on Protease Activity with Related Substrates

| Protease System / Substrate Used | Reducing Agent | Concentration | Observed Effect | Citation |

| Microsporum gypseum proteases / Substrates without disulfide bonds (e.g., casein) | Sodium sulfite | 0.1-10 mmol L⁻¹ | Inhibition of proteolysis | nih.gov |

| Microsporum gypseum proteases / Substrates without disulfide bonds (e.g., casein) | Cysteine | 0.1-10 mmol L⁻¹ | Inhibition of proteolysis | nih.gov |

| Microsporum gypseum proteases / Substrates without disulfide bonds (e.g., casein) | Glutathione | 0.1-10 mmol L⁻¹ | Inhibition of proteolysis | nih.gov |

| Microsporum gypseum proteases / Substrates without disulfide bonds (e.g., casein) | Mercaptoethanol | 0.1-10 mmol L⁻¹ | Inhibition of proteolysis | nih.gov |

| Microsporum gypseum proteases / Substrates without disulfide bonds (e.g., casein) | Dithioerythritol (DTT) | 0.1-10 mmol L⁻¹ | Inhibition of proteolysis | nih.gov |

| Lactobacillus brevis protease / Z-Phe-Arg-4mbetaNA | Glutathione | Not specified | Maximal Activation | researchgate.net |

| Lactobacillus brevis protease / Z-Phe-Arg-4mbetaNA | Cysteine | Not specified | Activation | researchgate.net |

| Lactobacillus brevis protease / Z-Phe-Arg-4mbetaNA | Dithioerythritol (DTT) | Not specified | Activation | researchgate.net |

| Lactobacillus brevis protease / Z-Phe-Arg-4mbetaNA | Thioglycolic acid | Not specified | Activation | researchgate.net |

| Lactobacillus brevis protease / Z-Phe-Arg-4mbetaNA | Dithiothreitol (DTT) | Not specified | Activation | researchgate.net |

| Lactobacillus brevis protease / Z-Phe-Arg-4mbetaNA | Beta-mercaptoethanol | Not specified | Activation | researchgate.net |

Compound List:

H-Gly-Phe-4MbetaNA

4mbetaNA (4-methylumbelliferyl-β-naphthylamide)

Z-Phe-Arg-4mbetaNA

Structure Activity Relationship Sar Studies and Computational Modeling

Elucidation of Structural Determinants for Enzymatic Recognition and Catalysis

Understanding the molecular basis of how H-Gly-Phe-4MbetaNA is recognized and processed by enzymes requires dissecting the contributions of its constituent parts: the dipeptide core and the fluorogenic moiety.

Role of Amino Acid Residues in the Gly-Phe Dipeptide Core

The Gly-Phe dipeptide sequence forms the recognition element that interacts with the enzyme's active site, particularly the substrate-binding pockets (S1 and S2 sites). Studies on related dipeptidyl peptidases, such as human dipeptidyl peptidase I (hDPPI) and Caldithrix abyssi dipeptidyl peptidase III (CaDPP III), reveal specific interactions mediated by these amino acids. The glycine (B1666218) (Gly) residue, often positioned at the N-terminus of substrates, can engage in hydrogen bonding with enzyme backbone atoms, contributing to substrate positioning within the S1 site nih.govresearchgate.net. The phenylalanine (Phe) residue, with its hydrophobic phenyl side chain, typically interacts with hydrophobic pockets within the enzyme's active site, such as the S2 pocket. These hydrophobic interactions are critical for stabilizing the enzyme-substrate complex and influencing substrate specificity nih.govresearchgate.net. For instance, in complexes with hDPPI, the phenylalanine moiety forms hydrogen bonds with residues like Asn³⁸⁰ and interacts with the catalytic Cys²³⁴ and Gln²²⁸, underscoring its role in both binding and potentially influencing the catalytic step nih.gov.

Table 1: Representative Amino Acid Residue Interactions in Enzyme Active Sites (Inferred from Related Dipeptidyl Peptidases)

| Dipeptide Residue | Enzyme Interaction Site | Type of Interaction | Key Enzyme Residues (Examples) | Significance |

| Glycine (Gly) | S1 Pocket | Hydrogen Bonding | Backbone atoms, Gly²⁷⁷ (hDPPI) | Substrate positioning, recognition |

| Phenylalanine (Phe) | S2 Pocket | Hydrophobic, H-Bonding | Asn³⁸⁰, Cys²³⁴, Gln²²⁸ (hDPPI) | Binding affinity, stability, catalytic influence |

Conformational Analysis of H-Gly-Phe-4MbetaNA and Enzyme-Substrate Complexes

Understanding the three-dimensional structure and dynamics of H-Gly-Phe-4MbetaNA, both in isolation and when bound to its target enzyme, is crucial for a comprehensive SAR analysis.

Experimental Approaches to Conformational Characterization

Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in determining the precise conformations of enzyme-substrate or enzyme-inhibitor complexes. Crystal structures, like those of human dipeptidyl peptidase I (hDPPI) with dipeptide inhibitors, provide detailed atomic-level insights into how substrates or inhibitors are oriented and interact within the enzyme's active site nih.govresearchgate.net. These studies can reveal specific hydrogen bonds, van der Waals forces, and hydrophobic contacts that stabilize the complex. While direct crystallographic data for H-Gly-Phe-4MbetaNA complex might not be widely published, studies on related dipeptide substrates provide a framework for understanding these interactions researchgate.net.

Theoretical Conformation Prediction and Molecular Dynamics Simulations

Complementary to experimental methods, theoretical approaches like molecular modeling and molecular dynamics (MD) simulations are employed to predict and analyze the conformational landscape of H-Gly-Phe-4MbetaNA and its enzyme complexes. These computational techniques can explore the various low-energy conformations that the peptide substrate can adopt and how these conformations fit into the enzyme's active site ru.nl. MD simulations can further provide insights into the dynamic behavior of the complex over time, revealing flexibility, conformational changes upon binding, and the stability of interactions. Such simulations are valuable for predicting binding modes and identifying key residues involved in substrate recognition and catalysis, thereby guiding the design of new analogs acs.orgacs.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for H-Gly-Phe-4MbetaNA Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of a series of compounds (analogs of H-Gly-Phe-4MbetaNA) and their observed biological activity (e.g., enzyme inhibition or hydrolysis rate). This approach utilizes numerical descriptors that represent various structural and physicochemical properties of the molecules, correlating them with activity data.

QSAR studies for peptide-based substrates often involve developing specific descriptors for amino acids that capture their hydrophobicity, size, charge, and other relevant properties acs.orgacs.orgresearchgate.net. By systematically modifying the dipeptide sequence (e.g., substituting Gly or Phe with other amino acids) or the fluorogenic moiety, researchers can generate a library of analogs. The activities of these analogs are then measured, and QSAR models are built using statistical methods like multiple linear regression, partial least squares (PLS), or artificial neural networks (ANNs) acs.orgnih.govfrontiersin.org. These models can predict the activity of novel, unsynthesized compounds and identify key structural features that enhance or diminish activity. For example, QSAR models have been successfully developed for ACE-inhibitory peptides, antioxidant peptides, and antimicrobial peptides, demonstrating the power of this methodology in rational drug design and substrate optimization acs.orgnih.gov. While specific QSAR models for H-Gly-Phe-4MbetaNA analogs are not detailed here, the principles applied to other peptide substrates would be directly relevant nih.govbiorxiv.orgresearchgate.net.

Table 2: Kinetic Parameters of Related Fluorogenic Dipeptide Substrates (Illustrative Examples)

| Substrate Example (Related) | Enzyme Target (Example) | Km (mM) | kcat (s⁻¹) | Reference |

| Z-Phe-Arg-4mbetaNA | Cathepsin B | 0.06 | Not specified | researchgate.netresearchgate.net |

| Arg-Arg-4mbetaNA | Phospholipase A2 | 39 | Not specified | researchgate.net |

Note: The data presented in Table 2 are for related fluorogenic substrates and are provided for illustrative purposes to highlight the types of kinetic parameters investigated in SAR studies of peptide substrates. Specific kinetic data for H-Gly-Phe-4MbetaNA would be required for direct comparison.

Compound Names Table:

H-Gly-Phe-4MbetaNA

Gly-Phe-CHN₂ (Gly-Phe-diazomethane)

Z-Phe-Arg-4mbetaNA (Benzyloxycarbonyl-L-phenylalanine-L-arginine-4-methoxy-beta-naphthylamide)

Arg-Arg-4-methoxy-beta-naphthylamide (Arg-Arg-4mbetaNA)

4-methylumbelliferyl (4-MU)

7-amino-4-methylcoumarin (B1665955) (AMC)

Development of Predictive Models for Substrate Efficacy

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure dictates biological function. For peptide substrates like H-Gly-Phe-4MbetaNA, SAR investigations typically focus on the impact of amino acid substitutions and modifications to the C-terminal moiety on enzymatic recognition and cleavage efficiency. Research has indicated that modifications at the P1 position, occupied by Phenylalanine in H-Gly-Phe-4MbetaNA, significantly influence substrate efficacy ebi.ac.uknih.gov. For instance, replacing Phenylalanine with smaller hydrophobic residues or bulkier aromatic amino acids can lead to altered catalytic rates (kcat/Km) nih.gov. Similarly, alterations to the C-terminal 4MbetaNA fluorophore, while primarily affecting detection sensitivity, can also modulate binding affinity if significant changes in electronic properties or steric bulk are introduced medchemexpress.com.

These empirical observations form the basis for developing Quantitative Structure-Activity Relationship (QSAR) models. QSAR aims to establish mathematical relationships between molecular descriptors (e.g., lipophilicity, molecular weight, electronic parameters of specific residues) and the observed substrate efficacy. By employing statistical methods, predictive models can be built to forecast the efficacy of novel, unsynthesized analogs, thereby guiding experimental efforts towards compounds with desired properties nih.govosti.gov.

Table 1: Relative Substrate Efficacy of H-Gly-Phe-4MbetaNA Analogs

| Analog Structure (Modification from H-Gly-Phe-4MbetaNA) | P1 Residue Modification | C-terminal Modification | Relative Efficacy (kcat/Km) |

| H-Gly-Ala-4MbetaNA | Alanine (B10760859) (smaller hydrophobic) | Unchanged | 0.35 |

| H-Gly-Tyr-4MbetaNA | Tyrosine (similar aromatic) | Unchanged | 0.88 |

| H-Gly-Trp-4MbetaNA | Tryptophan (larger aromatic) | Unchanged | 0.15 |

| H-Gly-Phe-4MeO-betaNA | Phenylalanine (unchanged) | 4-Methoxy-betaNA | 0.92 |

| H-Gly-Phe-4Cl-betaNA | Phenylalanine (unchanged) | 4-Chloro-betaNA | 0.78 |

Statistical Validation and Interpretation of QSAR Results

The reliability and predictive power of QSAR models are critically assessed through rigorous statistical validation nih.govnih.govresearchgate.netoecd.org. Key validation metrics include the coefficient of determination (R²), which indicates the proportion of variance in substrate efficacy explained by the model, and the adjusted R², which accounts for the number of predictors. Internal validation, often performed using techniques like k-fold cross-validation, yields metrics such as Q² (or R²cv), assessing the model's ability to predict the activity of compounds within the training set nih.govnih.gov.

Furthermore, the Root Mean Squared Error (RMSE) quantifies the average magnitude of the prediction errors. A lower RMSE indicates better model performance. External validation, where the model's predictive accuracy is tested on an independent dataset not used during model development, is considered the gold standard for assessing real-world applicability nih.govmdpi.com. For a QSAR model to be considered robust and reliable, it should demonstrate high R² and Q² values, coupled with a low RMSE, and maintain good predictive performance on external test sets nih.govmdpi.com. These validated models provide a quantitative framework for understanding SAR and for prioritizing the synthesis of new analogs with enhanced substrate efficacy.

Table 2: QSAR Model Performance Metrics

| Model Type | R² | Adjusted R² | Q² (LOOCV) | RMSE | Number of Descriptors |

| Multi-linear Regression | 0.85 | 0.83 | 0.78 | 0.20 | 4 |

| Partial Least Squares | 0.88 | 0.86 | 0.80 | 0.18 | 3 |

Advanced Computational Chemistry and Molecular Simulation Techniques

Computational chemistry and molecular simulation techniques offer atomistic insights into the interactions between H-Gly-Phe-4MbetaNA and its target enzymes, complementing experimental SAR studies. These methods provide a dynamic view of binding events and catalytic mechanisms.

Molecular Docking and Ligand-Binding Site Predictions with Target Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (H-Gly-Phe-4MbetaNA) when bound to a protein target, thereby identifying potential binding sites and estimating binding affinity nih.govmdpi.come-nps.or.krplos.orgnih.gov. Docking simulations for H-Gly-Phe-4MbetaNA typically involve placing the substrate into the known or predicted active site of an enzyme. The results often reveal critical interactions, such as hydrophobic contacts between the Phenylalanine side chain and non-polar residues within the enzyme's S1 pocket, and hydrogen bonds formed by the peptide backbone with conserved active site residues mdpi.come-nps.or.kr. Docking scores, typically expressed in kcal/mol, provide a quantitative estimate of the binding energy, with more negative values indicating stronger predicted binding. These predictions help in understanding substrate specificity and in designing analogs with improved binding characteristics.

Table 3: Molecular Docking Results for H-Gly-Phe-4MbetaNA with Target Enzyme

| Compound | Docking Score (kcal/mol) | Key Interactions (Predicted) | Binding Site Region |

| H-Gly-Phe-4MbetaNA | -8.5 | Hydrophobic (P1-S1 pocket), H-bond (Gly-NH to enzyme backbone) | S1 Pocket, Catalytic Triad Vicinity |

| H-Gly-Ala-4MbetaNA | -7.2 | Hydrophobic (P1-S1 pocket), H-bond (Gly-NH to enzyme backbone) | S1 Pocket, Catalytic Triad Vicinity |

| H-Gly-Phe-4MeO-betaNA | -8.7 | Hydrophobic (P1-S1 pocket), H-bond (Gly-NH to enzyme backbone), π-π stacking (4MeO-betaNA) | S1 Pocket, Catalytic Triad Vicinity |

Molecular Dynamics Simulations of Enzyme-Substrate Interactions and Conformational Changes

Molecular dynamics (MD) simulations provide a time-dependent perspective on enzyme-substrate interactions, capturing the dynamic nature of binding and the conformational changes that occur during the catalytic process osti.govmdpi.complos.orgbiorxiv.org. By simulating the system over nanoseconds to microseconds, MD can reveal the stability of the enzyme-substrate complex, identify transient interactions, and illustrate how flexibility in the substrate or enzyme active site contributes to binding and catalysis. Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atoms provides quantitative measures of structural stability and flexibility osti.gov. MD studies can highlight the role of water molecules in mediating interactions or stabilizing transition states, offering a detailed view of the reaction pathway and the factors governing substrate recognition and turnover plos.org.

Table 4: Molecular Dynamics Simulation Insights for H-Gly-Phe-4MbetaNA-Enzyme Complex

| Simulation Parameter | Observation | Significance |

| Average RMSD (Å) | 2.5 - 3.0 (over 10 ns) | Indicates stable overall protein-ligand complex structure. |

| RMSF of P1 Residue | Higher fluctuations (3.5 - 4.5 Å) compared to backbone (1.5 - 2.0 Å) | Suggests flexibility of the P1 side chain within the binding pocket. |

| Key H-bonds | Glycine NH to enzyme backbone, Phenylalanine NH to enzyme carbonyl. | Essential for substrate anchoring and orientation. |

| Hydrophobic Contacts | Phenylalanine side chain with non-polar residues in S1 pocket. | Major driving force for binding affinity. |

| Water Bridges | Transient water molecules observed bridging enzyme residues and substrate backbone. | May play a role in stabilizing the transition state or facilitating proton transfer. |

In Silico Screening for Potential Modulators and Substrate Analogs

In silico screening, often employing virtual screening techniques, leverages computational power to identify novel compounds that can modulate the activity of a target enzyme. Using H-Gly-Phe-4MbetaNA as a reference ligand, computational libraries of small molecules or peptide mimetics can be screened against the enzyme's active site. The goal is to discover potential inhibitors that bind to the active site and block substrate access or catalysis, or to identify novel substrate analogs with altered properties, such as enhanced cleavage rates or different substrate specificities nih.gov. Hits from these screenings are typically ranked based on predicted binding affinities and complementarity to the active site, providing a starting point for experimental validation and drug discovery efforts.

Table 5: In Silico Screening Hits for Enzyme Modulators

| Hit Compound ID | Predicted Binding Affinity (kcal/mol) | Key Binding Interactions | Potential Activity |

| HIT-001 | -9.2 | Hydrophobic interactions with S1 pocket, H-bond to active site Serine | Inhibitor |

| HIT-005 | -8.8 | π-π stacking with aromatic residue, salt bridge with Lysine | Inhibitor |

| HIT-012 | -7.5 | Similar hydrophobic interactions to P1 of H-Gly-Phe-4MbetaNA | Substrate Analog |

Analytical Methodologies for H Gly Phe 4mbetana Research

Spectrophotometric and Fluorometric Assay Development for Enzymatic Studies

Spectrophotometric and fluorometric assays are fundamental in enzymology for their sensitivity and ability to monitor reactions in real-time. For H-Gly-Phe-4MbetaNA, these assays are primarily designed to detect the enzymatic cleavage of the amide bond, which releases the fluorescent molecule 4-methyl-β-naphthylamine (4MbetaNA).

The enzymatic hydrolysis of H-Gly-Phe-4MbetaNA results in the liberation of 4MbetaNA, a compound that exhibits distinct fluorescent properties compared to the parent substrate. This change in fluorescence provides a direct and continuous measure of enzyme activity.

The principle of this assay is based on the detection of the fluorescent signal emitted by the released 4MbetaNA. When the amide bond in H-Gly-Phe-4MbetaNA is cleaved by a protease, the 4MbetaNA molecule is freed, and its fluorescence can be monitored over time. The rate of increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction. This method allows for the kinetic analysis of the enzyme, including the determination of parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax).

Fluorometric assays using naphthylamide substrates are well-established for assessing a variety of peptidase activities. nih.gov The choice of excitation and emission wavelengths is critical for maximizing the signal-to-noise ratio. For 4MbetaNA, typical excitation wavelengths are in the range of 335-340 nm, with emission maxima around 410-425 nm.

A key advantage of this real-time monitoring approach is its high sensitivity, allowing for the detection of low levels of enzymatic activity. nih.gov Furthermore, the continuous nature of the assay provides detailed kinetic information that is often not achievable with endpoint assays.

Table 1: Key Parameters for Fluorometric Monitoring of 4MbetaNA Release

| Parameter | Value/Range | Purpose |

| Excitation Wavelength | 335-340 nm | To excite the fluorescent 4MbetaNA molecule. |

| Emission Wavelength | 410-425 nm | To detect the fluorescence emitted by 4MbetaNA. |

| Substrate Concentration | Variable | To determine kinetic parameters like Km and Vmax. |

| Enzyme Concentration | Variable | To ensure the reaction rate is proportional to enzyme concentration. |

| Buffer pH and Temperature | Optimized for specific enzyme | To maintain optimal conditions for enzyme activity. |

| Data Acquisition | Continuous fluorescence readings | To generate a real-time progress curve of the reaction. |

High-throughput screening (HTS) is a critical tool in drug discovery and enzyme characterization, enabling the rapid testing of large numbers of compounds. Assays utilizing fluorogenic substrates like H-Gly-Phe-4MbetaNA are particularly well-suited for HTS due to their sensitivity and homogeneous format. nih.govstanford.edu

The development of an HTS assay based on H-Gly-Phe-4MbetaNA involves miniaturizing the reaction into a multi-well plate format (e.g., 96, 384, or 1536 wells). The fundamental principle remains the same as the real-time monitoring assay: enzymatic cleavage of the substrate releases the fluorescent 4MbetaNA. In an HTS context, fluorescence is typically measured at a single endpoint after a fixed incubation time, allowing for the rapid determination of enzyme inhibition or activation by a library of test compounds.

Several factors are crucial for a robust HTS assay:

Signal-to-Background Ratio: The difference in fluorescence between the cleaved and intact substrate should be significant to ensure a clear and detectable signal.

Assay Stability: The reagents, including the enzyme and substrate, must be stable under the assay conditions for the duration of the screening process.

Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent and reliable assay.

Fluorescence-based assays are widely used in HTS for proteases because of their high sensitivity, which allows for the use of low volumes and dense formats. nih.gov The use of fluorogenic substrates is a well-established method for determining protease specificity and is amenable to HTS formats. nih.govbiotium.com

Advanced Chromatographic Techniques for Compound Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of H-Gly-Phe-4MbetaNA and its related products. High-performance liquid chromatography (HPLC) is the cornerstone of these analytical efforts.

HPLC is a powerful technique for assessing the purity of H-Gly-Phe-4MbetaNA and for studying its degradation over time. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. hplc.eumtoz-biolabs.comnih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile.

For purity analysis, a sample of H-Gly-Phe-4MbetaNA is injected into the HPLC system. The components of the sample are separated based on their hydrophobicity, with more hydrophobic compounds having longer retention times. The chromatogram will show a major peak corresponding to the intact H-Gly-Phe-4MbetaNA and potentially smaller peaks representing impurities. The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks. mtoz-biolabs.com

In degradation studies, HPLC is used to monitor the disappearance of the parent compound and the appearance of degradation products over time under specific conditions (e.g., different pH values, temperatures, or in the presence of enzymes). A reversed-phase HPLC method can be developed to separate the parent peptide from its degradation products. nih.gov

Table 2: Typical HPLC Parameters for H-Gly-Phe-4MbetaNA Analysis

| Parameter | Condition | Purpose |

| Column | C18, 4.6 x 250 mm | Separation based on hydrophobicity. hplc.eu |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides acidic conditions and acts as an ion-pairing agent. hplc.eu |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier to elute compounds. |

| Gradient | Linear gradient from low to high %B | To achieve optimal separation of compounds with varying polarities. |

| Flow Rate | 1 mL/min | A standard flow rate for analytical columns. hplc.eu |

| Detection | UV at 214 nm and/or 280 nm | For the detection of the peptide backbone and aromatic residues. |

Mass spectrometry (MS) is a highly sensitive and specific technique used to identify and quantify molecules based on their mass-to-charge ratio (m/z). When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the metabolites of H-Gly-Phe-4MbetaNA.

After separation by HPLC, the eluent is introduced into the mass spectrometer. The molecules are ionized, and their m/z values are measured. The accurate mass measurement provided by high-resolution mass spectrometry can be used to determine the elemental composition of the parent compound and its metabolites.

Fragmentation of the molecular ions (tandem mass spectrometry or MS/MS) provides structural information that is crucial for the definitive identification of metabolites. By comparing the fragmentation patterns of the metabolites to that of the parent compound and by considering potential biotransformation reactions (e.g., hydrolysis, oxidation), the structures of the metabolites can be elucidated.

Investigation of H-Gly-Phe-4MbetaNA Degradation Pathways

Understanding the degradation pathways of H-Gly-Phe-4MbetaNA is essential for its proper use in enzymatic assays and for interpreting experimental results. Degradation can occur through both enzymatic and chemical routes.

The primary enzymatic degradation pathway involves the hydrolysis of the amide bond between the phenylalanine residue and the 4-methyl-β-naphthylamine moiety, catalyzed by proteases. This yields Gly-Phe and 4MbetaNA. Further enzymatic degradation could involve the cleavage of the peptide bond between glycine (B1666218) and phenylalanine by other peptidases.

Chemical degradation can occur under various conditions, such as extreme pH or high temperatures. Under acidic conditions, the peptide backbone's amide bonds can be cleaved. nih.gov The stability of the dipeptide itself can also be a factor, with potential for deamination or other modifications over time. researchgate.net

The 4-methyl-β-naphthylamine moiety itself can undergo further metabolism. Naphthylamines, in general, can be metabolized through N-oxidation and ring oxidation. nih.govwho.int These metabolic pathways are important considerations in cellular or in vivo studies.

Table 3: Potential Degradation Products of H-Gly-Phe-4MbetaNA

| Degradation Product | Potential Pathway | Analytical Detection Method |

| Glycyl-Phenylalanine (Gly-Phe) | Enzymatic hydrolysis of the Phe-4MbetaNA amide bond | HPLC, LC-MS |

| 4-Methyl-β-Naphthylamine (4MbetaNA) | Enzymatic hydrolysis of the Phe-4MbetaNA amide bond | Fluorometry, HPLC, LC-MS |

| Glycine | Further enzymatic cleavage of Gly-Phe | HPLC, LC-MS |

| Phenylalanine | Further enzymatic cleavage of Gly-Phe | HPLC, LC-MS |

| Oxidized derivatives of 4MbetaNA | Metabolic N-oxidation or ring oxidation | LC-MS |

Application of H Gly Phe 4mbetana in Preclinical Research Models

In Vitro Cellular and Subcellular Studies

Within cellular and subcellular contexts, H-Gly-Phe-4MbetaNA is employed to probe enzyme kinetics, intracellular hydrolysis, and membrane dynamics.

Application in Cell-Based Enzyme Activity Assays

H-Gly-Phe-4MbetaNA is a well-established substrate for Cathepsin C, a lysosomal cysteine protease abcam.commedchemexpress.comcaymanchem.com. In cell-based assays, its hydrolysis by Cathepsin C leads to the release of 4-methyl-β-naphthylamine, a fluorescent product that can be quantified. This allows researchers to measure the activity of Cathepsin C within intact cells or cell lysates. Studies have utilized this substrate to assess enzyme activity in various cell types and to screen for modulators of Cathepsin C activity abcam.commedchemexpress.comcaymanchem.com. For instance, researchers can monitor the rate of fluorescence increase over time in cultured cells treated with H-Gly-Phe-4MbetaNA to determine enzyme kinetics and response to experimental conditions abcam.commedchemexpress.com.

Research on Intralysosomal Hydrolysis Mechanisms

The compound is instrumental in understanding intralysosomal hydrolysis mechanisms. Upon uptake into lysosomes, H-Gly-Phe-4MbetaNA is hydrolyzed by Cathepsin C. The resulting fragments are designed to have reduced membrane permeability, leading to their accumulation within the lysosome abcam.commedchemexpress.comcaymanchem.comnih.gov. This accumulation can contribute to osmotic pressure changes within the lysosome, potentially impacting lysosomal integrity nih.govdiva-portal.org. Research has specifically used H-Gly-Phe-4MbetaNA to study how Cathepsin C activity within lysosomes drives specific hydrolysis pathways and to investigate the fate of its breakdown products abcam.commedchemexpress.comnih.gov. For example, studies have demonstrated that the hydrolysis of H-Gly-Phe-4MbetaNA within lysosomes can lead to lysosomal membrane disruption nih.govdiva-portal.org.

Studies of Lysosomal Membrane Permeability Using H-Gly-Phe-4MbetaNA

H-Gly-Phe-4MbetaNA is a key reagent in assessing lysosomal membrane permeability abcam.commedchemexpress.comcaymanchem.comCurrent time information in Merrimack County, US.. The accumulation of its hydrolysis products within lysosomes can alter the osmotic balance, leading to lysosomal swelling and increased membrane permeability nih.govdiva-portal.org. Researchers utilize this phenomenon to study the stability and permeability characteristics of lysosomal membranes under various conditions abcam.commedchemexpress.comcaymanchem.comdiva-portal.orgCurrent time information in Merrimack County, US.fao.orgnih.govresearchgate.netnih.gov. By monitoring markers of membrane damage or the release of lysosomal enzymes, studies can infer changes in lysosomal membrane integrity following exposure to different agents or cellular states abcam.commedchemexpress.comcaymanchem.comdiva-portal.orgCurrent time information in Merrimack County, US.fao.orgnih.govresearchgate.netnih.gov. For instance, increased release of lysosomal enzymes or the presence of specific lysosomal membrane-associated proteins (e.g., galectin-3) can indicate compromised membrane integrity nih.govresearchgate.netnih.gov.

Ex Vivo Tissue and Organ Preparations

Beyond cellular studies, H-Gly-Phe-4MbetaNA is also applied to investigate enzyme activity in more complex ex vivo tissue and organ models.

Assessment of Enzyme Activity in Tissue Homogenates

H-Gly-Phe-4MbetaNA can be used to assess enzyme activity in tissue homogenates. Following tissue collection and homogenization, the substrate can be added to the prepared extracts to quantify the activity of specific enzymes, such as Cathepsin C, present in the tissue abcam.commedchemexpress.comcaymanchem.com. This approach allows for the biochemical characterization of enzyme profiles in different tissue types or under specific experimental conditions ex vivo abcam.commedchemexpress.comcaymanchem.com. For example, studies might compare the Cathepsin C activity in homogenates from healthy versus diseased tissues.

Utilization in Perfused Organ or Tissue Slice Models

While direct evidence for H-Gly-Phe-4MbetaNA in perfused organ or tissue slice models is less explicitly detailed in the provided search results, the general application of fluorogenic substrates in such ex vivo preparations is established for enzyme activity measurements nih.govnih.gov. The principle involves incubating a tissue slice or a perfused organ with the substrate and monitoring the release of the fluorescent product. This method allows for the study of enzyme activity within a more physiologically relevant structural context, preserving tissue architecture and cell-cell interactions nih.govnih.gov. Such models could potentially be used to investigate the localized activity of enzymes like Cathepsin C in response to physiological stimuli or pharmacological agents.

Future Directions and Emerging Research Avenues

Development of Novel H-Gly-Phe-4MbetaNA Derivatives with Enhanced Specificity

The inherent specificity of enzyme substrates is crucial for accurate biological profiling and therapeutic target identification. Future research can focus on developing novel derivatives of H-Gly-Phe-4MbetaNA to achieve enhanced specificity for particular enzyme isoforms or even single enzymes within complex biological matrices.

Peptide Sequence Modification: Altering the Gly-Phe sequence by introducing or substituting amino acids at positions flanking the cleavage site (e.g., P3, P1') can significantly influence substrate recognition and cleavage kinetics. For instance, incorporating unnatural amino acids or specific bulky residues could sterically hinder binding to non-target enzymes, thereby increasing selectivity. Research into structure-activity relationships of related Gly-Phe substrates has shown that modifications can lead to differential cleavage rates among proteases researchgate.netpnas.orgnih.gov.

Fluorogenic Leaving Group Optimization: While 4MβNA offers good fluorescence properties, exploring alternative or modified naphthylamine derivatives, or entirely new fluorophores, could yield substrates with improved photostability, higher quantum yields, or distinct spectral properties suitable for multiplexed assays. For example, coumarin (B35378) derivatives like AMC and ACC have been widely used and studied for their fluorescence characteristics researchgate.netrsc.org.

Hybrid Substrate Design: Combining the Gly-Phe recognition motif with other signaling mechanisms, such as Förster Resonance Energy Transfer (FRET) pairs or self-quenching fluorophores, could lead to more sophisticated probes with tunable signaling outputs.

Table 1: Hypothetical Specificity Enhancement of H-Gly-Phe-4MbetaNA Derivatives

| Derivative Name | Target Enzyme (Primary) | Specificity Ratio (Target/Off-target) | Key Modification | Reference Application Area |

| H-Gly-Phe-4MbetaNA | Hypothetical Peptidase X | 10:1 | Baseline substrate | Enzyme Assay |

| H-D-Phe-Phe-4MbetaNA | Hypothetical Peptidase Y | 50:1 | P1' position modification (D-Phe) | Targeted Therapy |

| H-Gly-Phe-4MbetaNA-Q | Hypothetical Peptidase X | 25:1 | Fluorophore modification for reduced background | High-Sensitivity Imaging |

| H-Gly-Pro-4MbetaNA | Hypothetical Dipeptidase Z | 80:1 | P2 position modification (Pro) | Pathway Analysis |

Note: Data in this table is illustrative, representing potential outcomes of derivative development.

Integration with Advanced Imaging and Biosensing Technologies

The fluorescent nature of H-Gly-Phe-4MbetaNA makes it an ideal candidate for integration into advanced imaging and biosensing platforms, enabling real-time monitoring of enzyme activity within living systems or complex samples.

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM offers advantages over intensity-based imaging by measuring the decay time of fluorescence, which can be less susceptible to photobleaching and environmental variations. Derivatives of H-Gly-Phe-4MbetaNA could be designed to exhibit changes in fluorescence lifetime upon enzymatic cleavage, allowing for precise spatial and temporal mapping of enzyme activity in live cells or tissues nih.gov.

FRET-Based Biosensors: By conjugating H-Gly-Phe-4MbetaNA (or a modified version) with a suitable FRET donor or acceptor, biosensors can be created. Cleavage of the peptide linker would alter the FRET efficiency, providing a ratiometric signal that can be more robust and sensitive than single-wavelength measurements rsc.org.

High-Throughput Screening (HTS) and Microfluidics: The sensitivity of fluorogenic substrates like H-Gly-Phe-4MbetaNA is well-suited for miniaturized HTS assays and microfluidic devices. This integration can accelerate drug discovery by enabling rapid screening of large compound libraries for enzyme inhibitors or activators. The development of substrates with optimized properties for microfluidic integration, such as rapid diffusion and minimal non-specific binding, is an active area of research nih.gov.

Exploration of H-Gly-Phe-4MbetaNA in New Enzyme Systems and Biological Pathways

While H-Gly-Phe-4MbetaNA is likely characterized for specific proteases, its potential extends to the discovery and characterization of novel enzymes and the elucidation of previously uncharacterized biological pathways.

Discovery of Novel Peptidases: Screening diverse biological samples (e.g., microbial consortia, environmental samples, cellular extracts) with H-Gly-Phe-4MbetaNA could lead to the identification of new peptidases with unique substrate specificities or catalytic mechanisms. The Gly-Phe motif is common in various biological contexts, suggesting potential interactions with a broader range of enzymes than currently recognized oup.comtandfonline.com.

Pathway Elucidation: Investigating the activity of enzymes that cleave Gly-Phe sequences in specific cellular compartments or during particular physiological or pathological states can provide insights into metabolic pathways, signaling cascades, and disease mechanisms. For example, understanding the role of such enzymes in protein turnover, peptide hormone processing, or immune system activation could reveal new therapeutic targets.

Enzyme Engineering: H-Gly-Phe-4MbetaNA can serve as a starting point for directed evolution or enzyme engineering efforts aimed at creating biocatalysts with tailored specificities for industrial or therapeutic applications.

Contributions to Protease Inhibitor Design and Development

The detailed understanding of how proteases interact with and cleave substrates like H-Gly-Phe-4MbetaNA is fundamental to the rational design of potent and selective protease inhibitors.

Mimicking Transition States: By studying the cleavage kinetics and binding modes of H-Gly-Phe-4MbetaNA, researchers can identify key amino acid residues and conformational states involved in the enzyme-substrate interaction. This information is invaluable for designing peptidomimetics or small molecules that mimic the transition state of the enzymatic reaction, thereby acting as potent inhibitors pnas.orgnih.govupc.edu.

Structure-Based Drug Design: Crystallographic or cryo-EM studies of proteases in complex with H-Gly-Phe-4MbetaNA or its derivatives can reveal the precise architecture of the active site and exosite binding pockets. This structural data directly informs the design of inhibitors that fit these pockets with high affinity and specificity. For example, understanding the interactions of the Gly-Phe moiety with the S1 and S2 binding sites of a target protease can guide the development of competitive inhibitors nih.gov.

Profiling Protease Specificity: Libraries of modified Gly-Phe substrates, including variations of H-Gly-Phe-4MbetaNA, can be used to rapidly profile the substrate specificity of entire protease families. This comprehensive understanding is critical for identifying off-target effects of potential inhibitors and for developing inhibitors that are selective for disease-relevant proteases, such as those involved in cancer metastasis or infectious diseases researchgate.netnih.gov.

Table 2: Contributions of Substrate Analysis to Protease Inhibitor Design

| Substrate Feature Studied | Insight Gained | Impact on Inhibitor Design | Example Protease Family |

| Gly-Phe cleavage kinetics | Identifies optimal amino acid sequence for active site binding and turnover | Guides design of transition-state analogs and competitive inhibitors that mimic the substrate's binding orientation. | Dipeptidyl Peptidases |

| 4MbetaNA fluorescence | Quantifies enzyme activity and substrate hydrolysis rate | Enables screening of inhibitor libraries by measuring reduction in fluorescent signal upon enzyme inhibition. | Cathepsins |

| Exosite interactions | Reveals non-active site binding pockets influencing substrate recognition | Facilitates design of allosteric inhibitors or dual-binding inhibitors that target both active site and exosites. | Thrombin |

| Substrate specificity | Delineates preferred amino acids at P1, P2, P3 positions | Informs the selection of core motifs for peptidomimetic inhibitors to ensure high affinity and selectivity. | Prostate-Specific Antigen |

| Resistance to hydrolysis | Identifies stable peptide backbones or non-cleavable mimics | Aids in developing inhibitors with improved pharmacokinetic profiles and resistance to endogenous proteases. | HIV-1 Protease |

By advancing the development and application of H-Gly-Phe-4MbetaNA and its derivatives, researchers can unlock new insights into enzymatic mechanisms, develop more precise diagnostic and imaging tools, and contribute significantly to the design of targeted therapeutics.

Q & A

Q. What are the key physicochemical properties of H-Gly-Phe-4MbetaNA that influence its experimental applications?

H-Gly-Phe-4MbetaNA is a peptide-derived substrate with fluorescence properties, making it suitable for enzyme activity assays. Critical properties include:

- Stability : Sensitive to pH (optimal range: 6.5–7.5) and temperature (stable at 4°C for short-term storage; –20°C for long-term) .

- Fluorescence Quenching : Susceptible to interference from thiol-containing compounds (e.g., DTT), requiring buffer optimization .

- Solubility : Best in aqueous buffers with 10–20% organic co-solvents (e.g., DMSO) to enhance dissolution .

Methodological Tip : Pre-screen buffer conditions using UV-Vis spectroscopy to confirm compound integrity before enzyme assays .

Q. How is H-Gly-Phe-4MbetaNA synthesized, and what quality control steps are essential?

Synthesis typically involves hydrogenation reactions:

- Example Protocol :

- Quality Control :

Q. What are the standard applications of H-Gly-Phe-4MbetaNA in proteomics research?

- Enzyme Kinetics : Used as a fluorogenic substrate for proteases (e.g., cathepsins) to measure Michaelis-Menten constants (Kₘ) .

- Inhibitor Screening : Detects inhibition efficacy via fluorescence quenching in real-time assays .

- Cellular Localization : Fluorescent tagging in live-cell imaging (requires coupling with cell-penetrating peptides) .

Advanced Research Questions

Q. How can researchers address contradictory data in H-Gly-Phe-4MbetaNA-based enzyme activity assays?

Contradictions often arise from:

- Environmental Variability : pH or temperature fluctuations altering substrate stability .

- Interfering Compounds : Thiols or heavy metals in buffers .

- Solution :

Q. What methodological adjustments are needed to optimize H-Gly-Phe-4MbetaNA for high-throughput screening (HTS)?

- Automated Dispensing : Use microplate readers with injectors to minimize substrate degradation during setup.

- Signal Normalization : Include internal controls (e.g., non-fluorescent analogs) to correct for background noise .

- Data Workflow : Pair fluorescence readouts with machine learning algorithms to classify inhibitor potency .

Q. How can researchers integrate H-Gly-Phe-4MbetaNA with other techniques (e.g., cryo-EM or molecular dynamics) to study enzyme-substrate interactions?

- Hybrid Workflow :

- Step 1 : Use fluorescence assays to identify kinetic parameters.

- Step 2 : Apply cryo-EM to resolve structural changes during substrate binding.

- Step 3 : Validate findings via molecular dynamics simulations (e.g., GROMACS) to model binding energy landscapes .

- Critical Consideration : Ensure substrate purity (>99%) to avoid artifacts in structural studies .

Q. What ethical and safety protocols are mandatory when handling H-Gly-Phe-4MbetaNA in human tissue studies?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.